molecular formula C20H22N2O2 B6022677 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide

1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide

Cat. No. B6022677
M. Wt: 322.4 g/mol
InChI Key: NCANLXRYBMSMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the family of proline derivatives. It has gained significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits activity on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are required to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various disease models. However, its limitations include the lack of human clinical data and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its mechanism of action on the GABAergic system to better understand its anticonvulsant properties.
3. Exploring its potential use in cancer treatment.
4. Investigating its safety and efficacy in human clinical trials.
5. Developing new analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound for drug development due to its potential anti-inflammatory, analgesic, and anticonvulsant properties. Its mechanism of action and physiological effects are still being studied, and further research is required to determine its safety and efficacy in humans. The future directions for research on this compound are numerous, and it has the potential to contribute significantly to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride with N-(2-methylphenyl)proline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-(2-methylbenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-3-5-10-16(14)20(24)22-13-7-12-18(22)19(23)21-17-11-6-4-9-15(17)2/h3-6,8-11,18H,7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANLXRYBMSMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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